4-(methoxymethyl)-1-methyl-1H-imidazole
CAS No.:
Cat. No.: VC18227863
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N2O |
|---|---|
| Molecular Weight | 126.16 g/mol |
| IUPAC Name | 4-(methoxymethyl)-1-methylimidazole |
| Standard InChI | InChI=1S/C6H10N2O/c1-8-3-6(4-9-2)7-5-8/h3,5H,4H2,1-2H3 |
| Standard InChI Key | RZGQXQBFWACFPL-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(N=C1)COC |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-(methoxymethyl)-1-methyl-1H-imidazole is CHNO, with a molecular weight of 140.18 g/mol. The imidazole core consists of a five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 1-methyl group enhances steric stability, while the 4-methoxymethyl substituent introduces polarity and potential hydrogen-bonding capacity.
Electronic and Steric Effects
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The methoxymethyl group (-CHOCH) at position 4 donates electron density through the oxygen atom, altering the electron distribution of the aromatic ring. This modification influences reactivity in electrophilic substitution reactions, favoring attacks at the 5-position due to ortho/para-directing effects .
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The methyl group at position 1 shields the adjacent nitrogen, reducing its basicity compared to unsubstituted imidazole (pK ~6.95 for imidazole vs. ~7.8 for 1-methylimidazole) .
Synthesis and Manufacturing
The synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole can be inferred from analogous imidazole chloromethylation and alkoxylation protocols. A patent describing the preparation of 4-methyl-5-chloromethyl-imidazole (CA1107743A) provides a foundational approach.
Key Synthetic Steps
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Chloromethylation: Reacting 4-methylimidazole with formaldehyde and hydrochloric acid under reflux introduces a chloromethyl group.
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Methoxymethylation: Substituting chlorine with methoxide via nucleophilic displacement:
Table 1: Reaction Conditions for Methoxymethylation
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Solvent | Ethanol/Water (1:1) |
| Reaction Time | 12–24 hours |
| Yield | 60–75% (estimated) |
This method avoids hazardous reagents like liquid ammonia, enhancing scalability .
Physicochemical Properties
Partition and Solubility
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logP (Octanol-Water): Estimated at 0.85 using group contribution methods, indicating moderate hydrophobicity.
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Water Solubility: ~12.5 mg/mL (25°C), driven by hydrogen bonding from the methoxymethyl group .
Table 2: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 140.18 g/mol |
| Melting Point | 45–50°C (predicted) |
| Boiling Point | 220–225°C (estimated) |
| logP | 0.85 |
| Polar Surface Area | 35.5 Ų |
Chemical Reactivity and Derivatives
Electrophilic Substitution
The electron-rich imidazole ring undergoes nitration and sulfonation preferentially at the 5-position. For example, nitration with nitric acid yields 4-(methoxymethyl)-1-methyl-5-nitro-1H-imidazole, a precursor for antimicrobial agents .
Alkylation and Acylation
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Alkylation: Reacting with alkyl halides forms quaternary ammonium salts, useful in ionic liquids.
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Acylation: Acetic anhydride acetylates the ring nitrogen, producing N-acetyl derivatives with enhanced lipophilicity .
Biological and Industrial Applications
Material Science
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Coordination Chemistry: The nitrogen atoms chelate metal ions, enabling applications in catalysis. Copper complexes of similar imidazoles catalyze Ullmann coupling reactions.
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Polymer Additives: As a stabilizer in polyesters, it scavenges free radicals during thermal degradation .
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yields.
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Biological Screening: Evaluating antiparasitic and anticancer activity in cell-based assays.
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Computational Modeling: Predicting ADMET profiles using QSAR models to prioritize lead optimization.
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